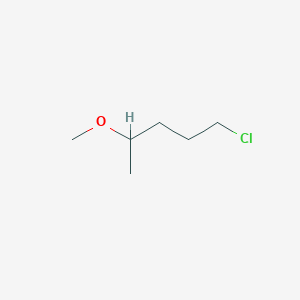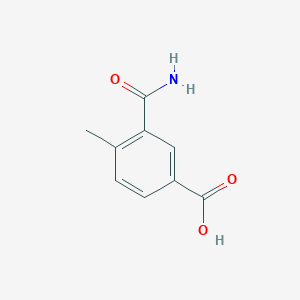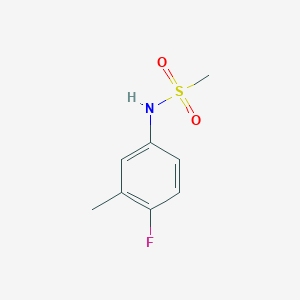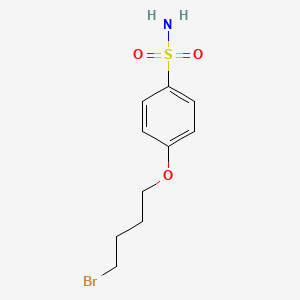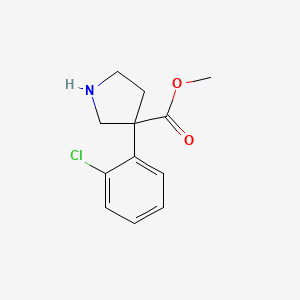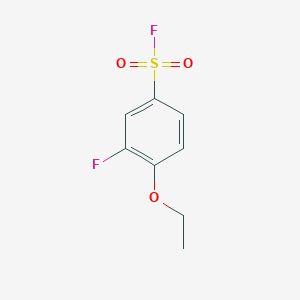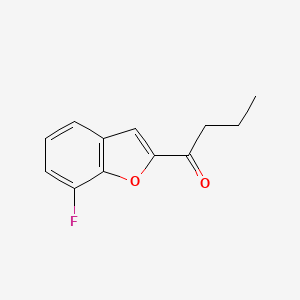
3-(1,1-Dioxidoisothiazolidin-2-yl)-2,2-difluoropropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid typically involves the reaction of a thiazolidine derivative with a fluorinated carboxylic acid. One common method involves the use of 2,2-difluoropropanoic acid as the starting material, which is then reacted with a thiazolidine derivative under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound in large quantities. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives with different oxidation states.
Substitution: Compounds with various functional groups replacing the fluorine atoms.
科学的研究の応用
3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and diabetes.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The presence of the thiazolidine ring and the fluorine atoms enhances the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
- 3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid
- 3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid
- 3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid
Uniqueness
3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
特性
分子式 |
C6H9F2NO4S |
|---|---|
分子量 |
229.20 g/mol |
IUPAC名 |
3-(1,1-dioxo-1,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C6H9F2NO4S/c7-6(8,5(10)11)4-9-2-1-3-14(9,12)13/h1-4H2,(H,10,11) |
InChIキー |
CJHGIMGOCWSTOZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(S(=O)(=O)C1)CC(C(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


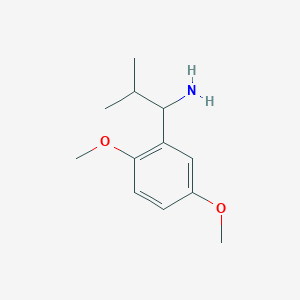


![4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B13196806.png)
